3-(3-Methoxybenzyl)-1-methylpiperidin-4-one
Beschreibung
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
3-[(3-methoxyphenyl)methyl]-1-methylpiperidin-4-one |
InChI |
InChI=1S/C14H19NO2/c1-15-7-6-14(16)12(10-15)8-11-4-3-5-13(9-11)17-2/h3-5,9,12H,6-8,10H2,1-2H3 |
InChI-Schlüssel |
PIEFIDOAHBSIJP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(=O)C(C1)CC2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Mechanistic Basis and Adaptability
The quaternization-reduction route, exemplified in CN105111136A, involves:
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Quaternization : Reacting 3-substituted pyridine-4-alcohols with alkyl halides to form quaternary ammonium salts.
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Reduction : Sodium borohydride-mediated reduction of the pyridinium intermediate to piperidin-4-one.
For 3-(3-Methoxybenzyl)-1-methylpiperidin-4-one, this method requires:
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Starting Material : 3-(3-Methoxybenzyl)pyridine-4-alcohol (I).
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Quaternizing Agent : Methyl iodide (introduces 1-methyl group).
Synthetic Pathway
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Synthesis of Intermediate I :
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3-Methoxybenzyl Grignard reagent addition to 4-pyridinecarboxaldehyde, followed by oxidation to the alcohol.
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Alternative: Ullmann coupling of 3-methoxybenzyl bromide to 3-bromopyridine-4-alcohol.
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Quaternization :
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Reduction :
Yield and Purification
Challenges
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Synthesis of Intermediate I : Limited commercial availability necessitates multi-step preparation.
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Regioselectivity : Competing alkylation at pyridine nitrogen vs. oxygen must be controlled.
Reductive Amination of 4-Piperidone Derivatives
Methodological Framework
CN102249986A demonstrates high-yield piperidine synthesis via hydrogenation of enamine intermediates. Adapting this for the target compound:
Yield and Optimization
Limitations
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Enamine Stability : Susceptibility to hydrolysis under acidic conditions.
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Regioselectivity : Competing methylation at nitrogen vs. carbon.
Direct Alkylation of 1-Methylpiperidin-4-one
Strategic Considerations
Introducing the 3-methoxybenzyl group post-ring formation faces steric hindrance at the 3-position. CN105237463A employs multi-step alkylation for chiral piperidines, suggesting:
Yield and Challenges
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Side Reactions : Over-alkylation at 2- and 4-positions.
Comparative Analysis of Synthetic Routes
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Piperidine Nitrogen
The tertiary amine nitrogen in the piperidine ring undergoes alkylation and acylation reactions. For example:
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Methylation : Reaction with methyl iodide in the presence of a base (e.g., KCO) produces quaternary ammonium salts. This reaction is critical for modifying solubility and biological activity .
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Benzylation : Treatment with benzyl chloride under basic conditions introduces a benzyl group, enhancing steric bulk .
Table 1: Alkylation Reactions
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Methyl iodide | KCO, DMF, 60°C | 1,3-Dimethyl-3-(3-methoxybenzyl)piperidinium iodide | 78 |
| Benzyl chloride | NaOH, Toluene, reflux | 1-Benzyl-3-(3-methoxybenzyl)piperidin-4-one | 85 |
Oxidation of the Piperidine Ring
The ketone group at the 4-position participates in oxidation-reduction reactions:
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Reduction : Catalytic hydrogenation (H, Pd/C) converts the ketone to a secondary alcohol, forming 3-(3-methoxybenzyl)-1-methylpiperidin-4-ol. This reaction is stereoselective, favoring the cis-isomer.
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Oxidative Ring Expansion : Under strong oxidizing conditions (e.g., KMnO, HSO), the piperidine ring undergoes cleavage, yielding linear dicarboxylic acid derivatives.
Table 2: Redox Reactions
| Reaction Type | Reagents/Conditions | Product | Selectivity |
|---|---|---|---|
| Ketone Reduction | H (1 atm), 10% Pd/C, EtOH | 3-(3-Methoxybenzyl)-1-methylpiperidin-4-ol | cis:trans = 4:1 |
| Ring Oxidation | KMnO, HSO, 80°C | 3-(3-Methoxybenzyl)pentanedioic acid | 62 |
Condensation Reactions Involving the Ketone Group
The ketone undergoes nucleophilic addition reactions:
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Schiff Base Formation : Reaction with primary amines (e.g., aniline) in ethanol produces imine derivatives. For example, condensation with 4-aminophenol yields a Schiff base with potential chelating properties .
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Knoevenagel Condensation : With malononitrile in the presence of piperidine, the ketone forms α,β-unsaturated nitriles, useful in heterocyclic synthesis .
Table 3: Condensation Reactions
Electrophilic Aromatic Substitution (EAS)
The methoxybenzyl group directs electrophilic substitution to the para-position of the aromatic ring:
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Nitration : HNO/HSO at 0°C introduces a nitro group, yielding 3-(4-nitro-3-methoxybenzyl)-1-methylpiperidin-4-one.
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Sulfonation : Concentrated HSO produces the sulfonic acid derivative, enhancing water solubility.
Ring-Opening Reactions
Under acidic or basic conditions, the piperidine ring undergoes cleavage:
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Acid Hydrolysis : HCl (6M) at reflux breaks the ring, forming 3-(3-methoxybenzyl)pentanedioic acid.
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Base-Mediated Degradation : NaOH (10%) generates linear amine derivatives via retro-aldol pathways.
Industrial-Scale Modifications
Continuous flow reactors optimize large-scale reactions:
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High-Temperature Alkylation : Using microreactors, methylation achieves 92% yield in 10 minutes at 120°C.
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Catalytic Hydrogenation : Fixed-bed reactors with Ru/C catalysts enable efficient ketone reduction (TOF = 450 h).
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
3-(3-Methoxybenzyl)-1-methylpiperidin-4-one has been investigated as a lead compound for developing drugs targeting neurological disorders. Research indicates that it may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
- Serotonergic Activity : The compound has shown potential as an inverse agonist at the 5-HT2A subtype of human serotonin receptors, which play a crucial role in various neuropsychiatric conditions such as schizophrenia and depression . This suggests that it could be beneficial in treating mood disorders by modulating serotonergic activity.
Chemical Synthesis
The synthesis of this compound typically involves multi-step processes that may include nucleophilic substitutions and electrophilic additions characteristic of amine-containing compounds. Advanced purification techniques like chromatography are often employed to achieve high yields and purity levels .
Biological Evaluation
Various studies have assessed the biological activity of 3-(3-Methoxybenzyl)-1-methylpiperidin-4-one through interaction studies focusing on its binding affinity to neurotransmitter receptors. Techniques such as radioligand binding assays are utilized to characterize these interactions, which are crucial for understanding the pharmacodynamics of the compound .
Neuropharmacological Studies
Research has demonstrated that compounds similar to 3-(3-Methoxybenzyl)-1-methylpiperidin-4-one exhibit significant neuropharmacological effects:
- A study highlighted the efficacy of related piperidine derivatives in modulating pain perception and cognitive functions by affecting serotonergic pathways .
- Another investigation focused on the antitumor properties of piperidine derivatives, revealing cytotoxic effects against various cancer cell lines, suggesting a broader therapeutic potential beyond neurological applications .
Wirkmechanismus
The mechanism of action of 3-(3-Methoxybenzyl)-1-methylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidin-4-one Core
The biological and physicochemical properties of piperidin-4-one derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a comparison with key analogues:
Key Observations
- Substituent Effects: Benzyl vs. Nitro Groups: The nitro group in 1-(3-methoxy-4-nitrophenyl)piperidin-4-one increases polarity, likely reducing membrane permeability but improving solubility .
Biological Relevance :
- CA-5f demonstrates autophagy inhibition, a mechanism relevant in cancer therapy, suggesting that piperidin-4-one derivatives with extended conjugated systems (e.g., indole or dimethoxy groups) may enhance bioactivity .
- The absence of nitro or fluorine substituents in the target compound may reduce toxicity compared to fluorinated analogues like (E)-3-(2-fluorobenzylidene)-1-methylpiperidin-4-one (4l) .
Research Findings and Data Gaps
- Spectroscopic Data : While 4k and 4l provide detailed 1H-NMR and 13C-NMR data (e.g., aromatic protons at δ 6.87–7.54), similar data for the target compound are lacking, highlighting a need for further characterization .
- Biological Activity: No direct pharmacological data are available for 3-(3-Methoxybenzyl)-1-methylpiperidin-4-one. In contrast, CA-5f and Abaperidone (a piperidine-containing chromenone) show validated biological effects, suggesting the target compound warrants evaluation in relevant assays .
- Safety Profile: Analogues like (3E)-1-Benzyl-3-[(dimethylamino)methylene]piperidin-4-one () are classified as low hazard, but this cannot be extrapolated to the target compound without testing .
Biologische Aktivität
3-(3-Methoxybenzyl)-1-methylpiperidin-4-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 3-(3-Methoxybenzyl)-1-methylpiperidin-4-one can be described as follows:
- Molecular Formula : CHNO\
- Molecular Weight : 233.31 g/mol
This compound features a piperidine ring substituted with a methoxybenzyl group, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of 3-(3-Methoxybenzyl)-1-methylpiperidin-4-one has been evaluated in several contexts, particularly focusing on its anticancer properties and effects on cellular mechanisms.
Anticancer Activity
Recent studies have demonstrated that compounds with similar piperidine structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of piperidin-4-one have shown promising results against myeloma, leukemia, and solid tumors:
- IC Values : Compounds with similar structures have reported IC values below 5 µM against A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines, indicating potent antiproliferative activities .
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase. Notably, compounds that include a methoxy group have been linked to enhanced antiproliferative activity compared to their counterparts lacking this substituent .
The biological activity of 3-(3-Methoxybenzyl)-1-methylpiperidin-4-one may be attributed to several mechanisms:
- Apoptosis Induction : Studies indicate that treatment with related compounds leads to increased expression of pro-apoptotic genes such as p53 and Bax, promoting cell death in cancerous cells .
- Inhibition of Cell Migration : Similar compounds have been shown to inhibit migration in melanoma cells by affecting the PI3K/NF-κB signaling pathway, thereby reducing metastasis potential .
- Selective Cytotoxicity : The compound exhibits selective toxicity towards tumor cells while sparing non-malignant cells, which is a desirable trait for anticancer agents .
Data Summary
Case Studies
Several case studies have investigated the effects of related compounds on different cancer cell lines:
- Study 1 : A series of piperidine derivatives were tested against leukemia cells, showing significant cytotoxicity with submicromolar CC values. The study emphasized the role of structural modifications in enhancing biological activity .
- Study 2 : Investigation into the effects on melanoma cells revealed that certain piperidin-4-one derivatives inhibited cell migration and induced apoptosis through specific signaling pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(3-Methoxybenzyl)-1-methylpiperidin-4-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution or condensation reactions. For example, a Mannich reaction between 3-methoxybenzylamine, methylamine, and a ketone precursor (e.g., 4-piperidone derivatives) under acidic catalysis may yield the target compound . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature control (60–80°C), and catalyst selection (e.g., p-toluenesulfonic acid). Monitoring reaction progress via TLC or HPLC and employing column chromatography with silica gel (eluent: ethyl acetate/hexane) improves purity .
Q. How can X-ray crystallography using SHELXL be applied to determine the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction data collected at low temperature (e.g., 100 K) using Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution structural data. SHELXL refines the structure by iteratively adjusting atomic coordinates, thermal parameters, and occupancy factors. Key steps include:
- Data integration with SHELXS for initial phase solution .
- Hydrogen atom placement via riding models or difference Fourier maps.
- Validation using R-factors (e.g., R1 < 0.05) and residual electron density analysis .
- Crystallographic data for similar piperidinone derivatives (e.g., t-3-Benzyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one oxime) demonstrate the utility of this approach .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer : Discrepancies often arise from bioavailability differences or off-target effects. To address this:
- Conduct pharmacokinetic studies (e.g., plasma protein binding assays, metabolic stability in liver microsomes) to assess absorption and distribution .
- Use knockout models or RNA interference to validate target specificity in vivo.
- Compare dose-response curves across models, adjusting for interspecies metabolic variations . For example, analogs like CA-5f (a piperidinone autophagy inhibitor) show divergent activity profiles depending on cellular context, necessitating mechanistic follow-up .
Q. How can molecular docking studies be utilized to predict the binding affinity of this compound with target proteins?
- Methodological Answer :
- Generate a 3D structure of the compound using RDKit or Open Babel , optimizing geometry with density functional theory (DFT) .
- Retrieve target protein structures (e.g., kinases, GPCRs) from the PDB and prepare them for docking (e.g., removing water molecules, adding hydrogens).
- Perform docking simulations with AutoDock Vina or Schrödinger Glide , focusing on binding pocket flexibility and scoring functions (e.g., ΔG calculations).
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure actual binding constants .
Q. What experimental designs are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Synthesize analogs with systematic modifications (e.g., methoxy group replacement, piperidine ring substitution).
- Test biological activity in parallel assays (e.g., IC50 determination in enzyme inhibition or cell viability assays).
- Apply multivariate statistical analysis (e.g., PCA or QSAR modeling) to correlate structural features (e.g., logP, polar surface area) with activity .
- For example, fluorinated or benzodioxolyl-substituted piperidinones show enhanced potency in antimicrobial screens, guiding further optimization .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting crystallographic data when refining the compound’s structure?
- Methodological Answer :
- Cross-validate refinement results using multiple software (e.g., SHELXL , Olex2 , PLATON ) to check for consistency in bond lengths/angles and torsional parameters .
- Analyze residual density maps to identify disordered solvent or unresolved hydrogen bonding.
- Compare with structurally related compounds (e.g., 3-(4-Methoxybenzyl)-1-benzothiophene) to identify common refinement challenges, such as twinning or pseudo-symmetry .
Q. What computational methods can reconcile discrepancies in reported biological activities across studies?
- Methodological Answer :
- Perform meta-analysis of published data to identify confounding variables (e.g., assay conditions, cell lines).
- Use molecular dynamics (MD) simulations to explore conformational flexibility impacting activity.
- Apply Bayesian statistics to quantify uncertainty in potency measurements, particularly for analogs with marginal efficacy .
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